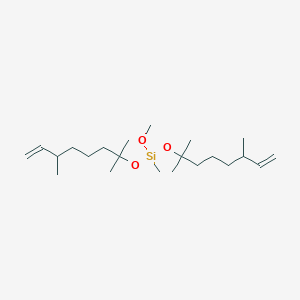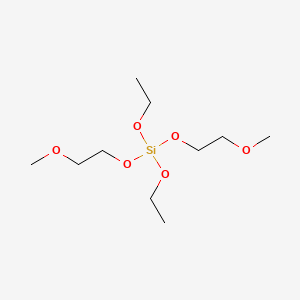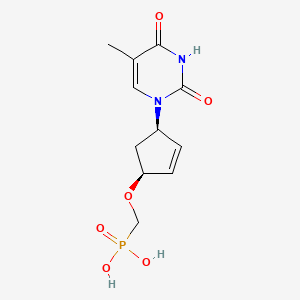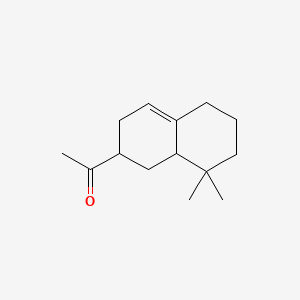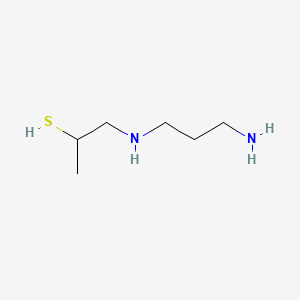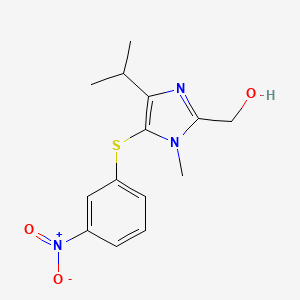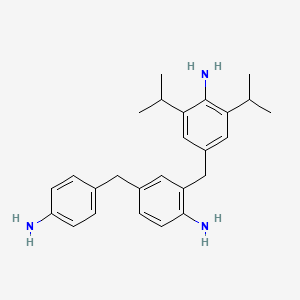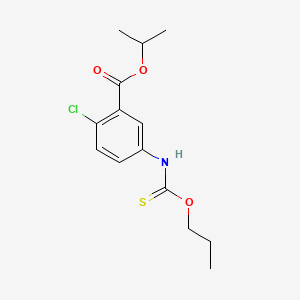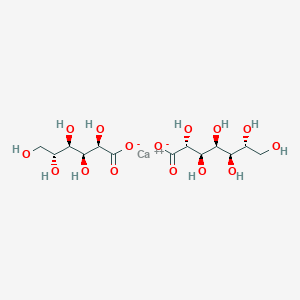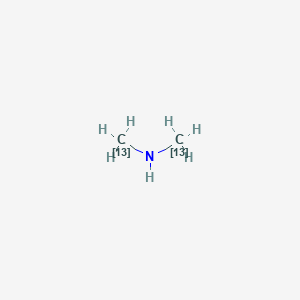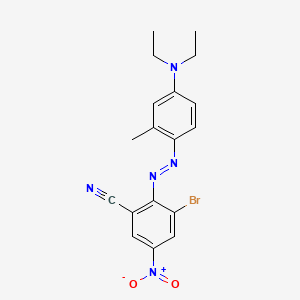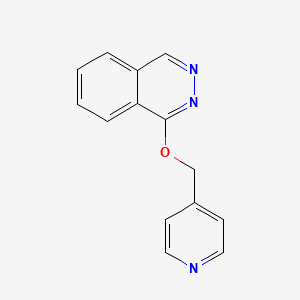
Phthalazine, 1-(4-pyridinylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalazine, 1-(4-pyridinylmethoxy)- is a compound that belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. This particular compound is characterized by the presence of a pyridinylmethoxy group attached to the phthalazine core, making it a unique and valuable chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-pyridinylmethoxy)- typically involves the reaction of phthalazine derivatives with pyridinylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridinylmethanol, followed by nucleophilic substitution on the phthalazine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phthalazine, 1-(4-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridinylmethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phthalazine derivatives with reduced functional groups.
科学的研究の応用
Phthalazine, 1-(4-pyridinylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of Phthalazine, 1-(4-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
類似化合物との比較
Phthalazine, 1-(4-pyridinylmethoxy)- can be compared with other similar compounds such as:
Pyridazine: Another N-heterocyclic compound with similar biological activities.
Cinnoline: A compound with a similar structure but different pharmacological properties.
Phthalazine derivatives: Various derivatives with modifications on the phthalazine core, each exhibiting unique properties.
These comparisons highlight the uniqueness of Phthalazine, 1-(4-pyridinylmethoxy)- in terms of its specific functional groups and biological activities.
特性
CAS番号 |
149365-48-0 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
InChIキー |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


